1-ethyl-3-(2,3,4-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-ETHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a broader class of molecules that exhibit significant bioactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of phenol derivatives using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The trimethoxyphenyl intermediate is then coupled with an indole derivative through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Final Cyclization: The coupled product undergoes cyclization under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated trimethoxyphenyl derivatives.
Scientific Research Applications
1-ETHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tubulin polymerization.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). The compound binds to these targets, inhibiting their activity and leading to the disruption of cellular processes such as cell division and protein folding .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
1-ETHYL-3-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific trimethoxyphenyl group, which enhances its binding affinity and specificity towards its molecular targets, making it a potent agent in various therapeutic applications .
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-ethyl-3-[(2,3,4-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C20H23NO4/c1-5-21-16-9-7-6-8-14(16)15(20(21)22)12-13-10-11-17(23-2)19(25-4)18(13)24-3/h6-11,15H,5,12H2,1-4H3 |
InChI Key |
JPRMVTBLQHGJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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